Phytochromobilin(2-)

Description

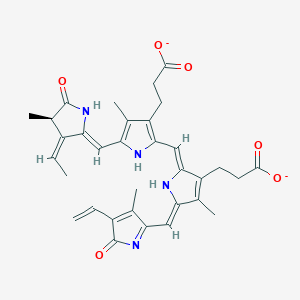

Structure

3D Structure

Properties

Molecular Formula |

C33H34N4O6-2 |

|---|---|

Molecular Weight |

582.6 g/mol |

IUPAC Name |

3-[(2Z,5Z)-2-[[3-(2-carboxylatoethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate |

InChI |

InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-15,19,34-35H,2,9-12H2,1,3-6H3,(H,37,42)(H,38,39)(H,40,41)/p-2/b20-7-,24-13-,27-14-,28-15-/t19-/m1/s1 |

InChI Key |

LXWZWRRIEITWMN-ZUTFDUMMSA-L |

Isomeric SMILES |

C/C=C\1/[C@H](C(=O)N/C1=C\C2=C(C(=C(N2)/C=C\3/C(=C(/C(=C/C4=NC(=O)C(=C4C)C=C)/N3)C)CCC(=O)[O-])CCC(=O)[O-])C)C |

Canonical SMILES |

CC=C1C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C=C)N3)C)CCC(=O)[O-])CCC(=O)[O-])C)C |

Origin of Product |

United States |

Phytochromobilin Biosynthesis and Enzymatic Regulation

Elucidation of the Phytochromobilin Biosynthetic Pathway

The pathway for PΦB synthesis begins with the common precursor for all tetrapyrroles, 5-aminolevulinic acid (ALA), and proceeds through the heme branch. researchgate.netbioone.org The committed steps to PΦB involve a two-step enzymatic conversion of heme. researchgate.netnih.gov

Heme Oxygenase Activity in Biliverdin (B22007) IXα Generation

The initial and committed step in PΦB biosynthesis is the oxidative cleavage of the heme macrocycle to produce biliverdin IXα (BV), carbon monoxide, and iron. nih.govoup.comportlandpress.com This reaction is catalyzed by the enzyme heme oxygenase (HO). oup.comnih.gov In the model plant Arabidopsis thaliana, the primary enzyme responsible for the bulk of PΦB synthesis is a plastid-localized HO encoded by the HY1 gene (also known as AtHO1). portlandpress.comnih.gov Mutants deficient in this gene, such as the hy1 mutant, exhibit defects in phytochrome-mediated responses, which can be chemically rescued by feeding them with biliverdin IXα, confirming the role of HO in this pathway. nih.govportlandpress.com

Plants possess a small family of HO genes. oup.comnih.gov In Arabidopsis, in addition to HO1, a second isoform, HO2, also contributes to the PΦB pool, although to a lesser extent. portlandpress.comnih.gov The expression patterns of HO1 and HO2 overlap both spatially and temporally, suggesting a cooperative role in ensuring an adequate supply of BV for holo-phytochrome assembly. oup.comnih.gov Plant heme oxygenases are ferredoxin-dependent enzymes, utilizing reduced ferredoxin as an electron donor for the cleavage of the heme ring. core.ac.uk This requirement for ferredoxin links the biosynthesis of the phytochrome (B1172217) chromophore to the photosynthetic electron transport chain within the plastids. core.ac.ukresearchgate.net

Phytochromobilin Synthase (HY2) Catalysis from Biliverdin

Following its generation, biliverdin IXα is subsequently reduced to phytochromobilin by the enzyme phytochromobilin synthase, which is encoded by the HY2 gene in Arabidopsis. researchgate.netoup.com This enzyme is a ferredoxin-dependent bilin reductase (FDBR) that specifically catalyzes the two-electron reduction of the A-ring of biliverdin IXα to form 3Z-PΦB. nih.govnih.govebi.ac.uk The reaction involves the reduction of the 2,3,3(1),3(2)-diene system of the A-ring to create an ethylidene group, which is crucial for the subsequent covalent attachment to the apophytochrome protein. nih.govebi.ac.uk

Mechanistic studies have revealed that the HY2-catalyzed reaction proceeds through a transient radical intermediate. nih.govebi.ac.uk The specificity of the reduction at the A-ring is determined by the strategic positioning of specific amino acid residues, particularly aspartate residues, within the enzyme's active site that are responsible for proton donation and substrate positioning. nih.gov Like heme oxygenase, PΦB synthase is dependent on ferredoxin as its electron donor, further solidifying the link between chromophore biosynthesis and plastidial redox metabolism. oup.comnih.gov The immediate product of the HY2-catalyzed reaction is (3Z)-phytochromobilin, which is then thought to be isomerized to the (3E)-phytochromobilin isomer that assembles with the apophytochrome. researchgate.netebi.ac.uk

Plastidial Localization of Phytochromobilin Biogenesis

The entire biosynthetic pathway for phytochromobilin, from heme to PΦB, is localized within the plastids. researchgate.netresearchgate.netpnas.org Both key enzymes, heme oxygenase (encoded by HY1) and phytochromobilin synthase (encoded by HY2), possess N-terminal plastid transit peptides that direct their import into this organelle. core.ac.ukoup.com This subcellular localization is logical, as the precursor molecule, heme, is also synthesized within the plastids as part of the tetrapyrrole pathway. bioone.org Furthermore, the dependence of both enzymes on the plastidial electron carrier ferredoxin necessitates their presence within this compartment. core.ac.ukoup.com Once synthesized, PΦB is then exported from the plastid to the cytoplasm, where it spontaneously assembles with the apophytochrome, which is synthesized on cytosolic ribosomes, to form the functional holophytochrome. researchgate.netpnas.org

Genetic and Molecular Regulation of Phytochromobilin Synthesis Genes

The expression of the genes encoding the key enzymes for PΦB biosynthesis is subject to regulation. In Arabidopsis, mutants in the HY1 and HY2 genes lead to a long hypocotyl phenotype in the light, indicative of a lack of functional phytochromes. nih.govoup.com This demonstrates the critical role of these genes in normal photomorphogenesis. nih.gov The existence of small gene families for heme oxygenase in several plant species, such as Arabidopsis and tomato, suggests that different isoforms may have distinct regulatory controls or contribute differentially to the PΦB pool under various conditions or in different tissues. oup.comnih.gov For instance, while AtHO1 is the major contributor, AtHO2 also plays a role, and their overlapping expression patterns suggest a degree of functional redundancy and complex regulation. nih.gov The regulation of these biosynthetic genes is crucial for the plant to modulate its sensitivity to light by controlling the amount of available phytochrome chromophore.

Interconnections of Phytochromobilin Biosynthesis with Tetrapyrrole Metabolic Pathways

Phytochromobilin biosynthesis is an integral branch of the larger tetrapyrrole metabolic network, which is responsible for the synthesis of other vital molecules such as chlorophylls (B1240455), siroheme, and other hemes. bioone.orgnih.govnih.gov All these compounds share a common biosynthetic pathway starting from 5-aminolevulinic acid (ALA) and leading to the intermediate protoporphyrin IX. bioone.orgresearchgate.net At protoporphyrin IX, the pathway branches. The insertion of iron by ferrochelatase leads to the formation of heme, which serves as the direct precursor for PΦB. bioone.orgoup.com The alternative branch involves the insertion of magnesium, leading to the synthesis of chlorophylls. bioone.orgresearchgate.net

This branching creates a critical metabolic juncture where the flux of intermediates must be carefully regulated to meet the cell's demand for both chlorophylls for photosynthesis and heme for respiration and PΦB synthesis. bioone.org The enzymes responsible for PΦB synthesis, HO1 and HY2, are also known as GUN2 and GUN3, respectively, in the context of "genomes uncoupled" mutants, highlighting their role in plastid-to-nucleus retrograde signaling, which coordinates the expression of nuclear and plastid genes for photosynthesis-associated proteins. researchgate.net This interconnection ensures that the synthesis of the light-sensing chromophore is coordinated with the synthesis of the photosynthetic machinery.

Phytochromobilin Phytochrome Holoprotein Assembly and Structural Basis of Function

Covalent Attachment Mechanisms of Phytochromobilin to Apoproteins

The formation of the phytochrome (B1172217) holoprotein is contingent upon the covalent linkage of the PΦB chromophore to the apophytochrome. nih.gov This attachment is a highly specific, autocatalytic process that ensures the correct orientation and interaction of the chromophore within the protein pocket, which is essential for its light-sensing function. nih.govsoton.ac.uk

The covalent bond between phytochromobilin and the apophytochrome is a thioether linkage. nih.govmdpi.com This bond forms between the C3¹ carbon of the PΦB's A-ring ethylidene side chain and a highly conserved cysteine residue located within the GAF (cGMP phosphodiesterase/adenylyl cyclase/FhlA) domain of the apoprotein. nih.govmdpi.comnih.gov This specific cysteine is a universal feature in plant and cyanobacterial phytochromes that utilize PΦB or the related phycocyanobilin (PCB) as their chromophore. nih.govnih.gov The GAF domain provides the structural scaffold that brings the chromophore and the cysteine residue into proximity, facilitating the bond formation. nih.govnih.gov Studies on various site-specific mutants have shown that while other conserved residues in the vicinity of the attachment site can influence the efficiency of chromophore assembly, the cysteine thiol group is essential for the nucleophilic attack on the ethylidene double bond of the A-ring to form the covalent adduct. koreascience.kr

| Domain Feature | Description | Key Residue | Linkage Type |

| GAF Domain | A conserved domain in phytochromes that houses the chromophore binding pocket. nih.govpnas.org | Cysteine | Thioether |

| Chromophore A-Ring | The pyrrole (B145914) ring of phytochromobilin that participates in the covalent linkage. nih.govnih.gov | N/A | N/A |

The assembly of PΦB with the apophytochrome is an autocatalytic process, meaning the apoprotein itself catalyzes the covalent attachment of the chromophore without the need for external enzymes for the ligation step itself. soton.ac.ukkoreascience.kr This intrinsic lyase activity is a property of the GAF domain. nih.gov The process is highly specific for chromophores containing an ethylidene double bond, as analogs lacking this feature are poor substrates for attachment. nih.gov While the binding pocket is optimally tailored for phytochromobilin, it can accommodate other bilins like phycocyanobilin (PCB). nih.gov The biosynthesis of PΦB occurs in the plastids, from where it is released into the cytosol for this autocatalytic assembly with the nascent apophytochrome. nih.gov It is believed that this attachment can occur cotranslationally, which may help prevent the misfolding of the polypeptide chain and increase the stability of the resulting holoprotein. pnas.org Although the (3Z) isomer of PΦB is the initial product of biosynthesis, it is thought to isomerize to the (3E) form before its covalent attachment to the apophytochrome. nih.govsoton.ac.uk

Structural Dynamics and Photoisomerization of Phytochromobilin

The function of phytochrome as a molecular photoswitch is rooted in the structural changes the PΦB chromophore undergoes upon light absorption. These dynamics involve specific isomerizations and conformational shifts that are tightly controlled by the protein environment.

The primary photochemical event that initiates the conversion of phytochrome from its red light-absorbing form (Pr) to its far-red light-absorbing form (Pfr) is a Z-to-E isomerization at the C15=C16 double bond of the phytochromobilin chromophore. nih.govdiva-portal.orgpnas.org This double bond connects the C and D pyrrole rings of the linear tetrapyrrole. diva-portal.org This photoisomerization is the trigger for the entire signaling cascade. encyclopedia.pub Upon absorption of a red-light photon, the chromophore transitions to an excited state where the rotation around this bond becomes possible, leading to the formation of the first intermediate, Lumi-R. diva-portal.orgusp.br The reverse reaction, from Pfr back to Pr, is initiated by an E-to-Z isomerization at the same C15=C16 bond upon absorption of far-red light. diva-portal.org The protein environment plays a crucial role by sterically hindering isomerization at other double bonds, such as C10=C11, thereby ensuring the fidelity of the photoswitching mechanism. diva-portal.org

Following the primary Z-to-E photoisomerization, further conformational changes occur within the chromophore and the surrounding protein. While the C15=C16 isomerization is the key photochemical step, subsequent thermal relaxations involve conformational transitions at other methine bridges. icmol.es There is evidence for motion at the C10-C11 methine bridge during the photocycle. rsc.org Additionally, rotation around the C14-C15 single bond, adjacent to the photoactive double bond, has been proposed to occur, although this is a subject of ongoing research. icmol.es Some studies suggest that after the initial Z-to-E isomerization, a subsequent thermal syn-anti isomerization occurs at the C14-C15 bond. researchgate.net Resonance Raman spectroscopy has also identified conformational differences at the C-D and A-B methine bridges between different sub-states of the Pfr form. nih.gov These complex structural rearrangements are essential for propagating the light signal from the chromophore to the larger protein structure.

The conformation of the phytochromobilin chromophore is rigidly controlled by a network of interactions within its binding pocket in the GAF domain. nih.gov A large hydrophobic cavity surrounds the D-ring, which is thought to facilitate the significant rotational movement required during the Z-to-E isomerization. nih.gov The chromophore is deeply buried within the GAF domain, shielded from the bulk solvent. pnas.orgpnas.org

Hydrogen bonds play a critical role in stabilizing the different states of the chromophore. rsc.org For instance, in the Pfr state, there are strengthened hydrogen-bonding interactions involving the ring D carbonyl group. pnas.org A conserved aspartate residue forms a key hydrogen bond with the D-ring, and this interaction is further stabilized by other conserved residues like tyrosine and arginine, particularly in certain types of phytochromes. nih.govresearchgate.net A "tongue-like" protrusion from the PHY domain extends over the chromophore, sealing the binding pocket and stabilizing the Pfr state through interactions with ring D. pnas.org This intricate web of hydrogen bonds and steric constraints not only fine-tunes the absorption spectra of the Pr and Pfr states but also dictates the pathway of conformational changes following photoisomerization, ultimately leading to the biological signal output. pnas.orgrsc.orgfrontiersin.org

| Interacting Component | Role in Chromophore Conformation | State(s) Stabilized |

| Hydrophobic Cavity | Facilitates D-ring rotation during isomerization. nih.gov | Transition State |

| Conserved Aspartate | Forms hydrogen bond with D-ring. nih.govresearchgate.net | Pfr |

| PHY domain "tongue" | Seals the binding pocket and stabilizes the chromophore. pnas.org | Pfr |

| Hydrogen Bond Network | Fine-tunes spectral properties and guides conformational changes. pnas.orgrsc.org | Pr and Pfr |

Phytochromobilin's Role in Phytochrome Photoreversibility and Signal Transduction

The functionality of phytochrome as a molecular light switch is fundamentally dependent on the photochemical properties of its covalently bound chromophore, phytochromobilin (PΦB). usp.br This linear tetrapyrrole undergoes a reversible photoisomerization upon absorption of specific wavelengths of light, a process that underpins the photoreversibility of the entire holoprotein between its red-light-absorbing (Pr) and far-red-light-absorbing (Pfr) states. wikipedia.orgfrontiersin.org This initial photochemical event within phytochromobilin triggers a cascade of conformational changes throughout the protein, ultimately converting the light signal into a biological response by modulating downstream signaling pathways. usp.brencyclopedia.pub

The ability of phytochrome to exist in two spectrally distinct, interconvertible forms is a direct consequence of the light-absorbing properties of the phytochromobilin chromophore. biologynotesonline.com In the dark-adapted, physiologically inactive state, known as Pr, the phytochrome holoprotein exhibits a sharp absorption maximum for red light between 650 and 670 nm. wikipedia.org Upon absorbing a red photon, the phytochromobilin chromophore undergoes a rapid and reversible photoisomerization. wikipedia.orgfrontiersin.org

This primary photochemical event is a Z to E isomerization around the C15=C16 double bond connecting the C and D pyrrole rings of the phytochromobilin molecule. frontiersin.orgnih.govpnas.org This isomerization converts the chromophore from the ZZZssa configuration found in the Pr state to the ZZEssa configuration characteristic of the Pfr state. frontiersin.orgfrontiersin.org The Pfr state is metastable and absorbs light most strongly in the far-red region of the spectrum, around 730 nm. biologynotesonline.comfrontiersin.org Absorption of far-red light by the Pfr form can reverse the isomerization, converting the phytochrome back to the Pr state. wikipedia.org Similarly, the Pfr form can thermally revert to the more stable Pr state in the dark. pnas.orgnih.gov

The covalent attachment of phytochromobilin to a conserved cysteine residue within the GAF (cGMP phosphodiesterase/adenylyl cyclase/FhlA) domain of the apoprotein is essential for this function. wikipedia.orgontosight.ai This linkage creates the specific protein environment that not only stabilizes the distinct Pr and Pfr conformations but also modulates their spectral properties. nih.gov The photoconversion is associated with a significant electronic rearrangement within the chromophore's π-system. frontiersin.org For instance, in the Pfr state, there is an increase in local electron density in ring C of the chromophore compared to the Pr state. frontiersin.org While phytochromobilin is the natural chromophore in plant phytochromes, studies have shown that the related compound phycocyanobilin (PCB) can also bind to the apophytochrome and produce a photoactive holoprotein, albeit with blue-shifted absorption maxima. nih.govpnas.orgoup.com

| Property | Pr State | Pfr State |

|---|---|---|

| Absorbed Light | Red Light | Far-Red Light |

| Absorption Maximum (λmax) | ~660 nm biologynotesonline.comfrontiersin.org | ~730 nm biologynotesonline.comfrontiersin.org |

| Physiological State | Inactive (Dark-adapted) wikipedia.orgpnas.org | Active wikipedia.orgpnas.org |

| Chromophore Configuration | ZZZssa frontiersin.orgfrontiersin.org | ZZEssa frontiersin.orgfrontiersin.org |

| Isomerization at C15=C16 | Z-isomer nih.gov | E-isomer nih.gov |

| Stability | Stable pnas.org | Metastable pnas.orgnih.gov |

The photoisomerization of phytochromobilin from a Z to an E configuration is not an isolated event but the trigger for a series of significant conformational changes that propagate throughout the phytochrome holoprotein. wikipedia.orgresearchgate.net This cascade transforms the protein from the inactive Pr structure to the biologically active Pfr structure, effectively transducing the light signal from the chromophore to the protein's output domains. usp.brencyclopedia.pub

The initial change in the chromophore's shape alters the numerous contact points between the bilin and the surrounding amino acid residues within the GAF domain that cradles it. pnas.org These initial perturbations are then transmitted to other parts of the photosensory core module, which includes the PAS (Per/ARNT/Sim), GAF, and PHY (phytochrome-specific) domains. usp.br A key structural element involved in this signal relay is the "tongue" region, a protrusion from the PHY domain that makes direct contact with the chromophore. researchgate.net The rotation of the chromophore's D-ring upon light absorption leads to the refolding of this tongue region, a critical step in the Pr-to-Pfr conversion. researchgate.net

The conformational cascade initiated by phytochromobilin photoconversion culminates in the formation of the Pfr state, which is the biologically active form of phytochrome that initiates downstream signaling. wikipedia.orgpnas.org The structural changes in the holoprotein expose or conceal specific molecular surfaces, enabling the Pfr form to interact with various signaling partners that the Pr form cannot. biologynotesonline.comfrontiersin.org

A crucial event in phytochrome signaling is the light-induced translocation of the Pfr form from the cytoplasm into the cell nucleus. wikipedia.orgmdpi.com In the case of phytochrome A, this nuclear import is facilitated by direct interaction with proteins like FHY1 and FHL. mdpi.com Once in the nucleus, the activated Pfr phytochrome interacts with a number of downstream targets to regulate gene expression. mdpi.comnsf.gov

Key among these targets are the Phytochrome-Interacting Factors (PIFs), a group of transcription factors that act as repressors of photomorphogenesis in the dark. nih.gov The Pfr form of phytochrome binds to PIFs, inducing their rapid phosphorylation and subsequent degradation via the ubiquitin-proteasome system. nih.govmdpi.com This removes the repressive action of PIFs, allowing for the expression of light-responsive genes. encyclopedia.pub Furthermore, activated phytochrome can inactivate the COP1/SPA complex, a key E3 ubiquitin ligase that targets positive regulators of photomorphogenesis (like HY5) for degradation in the dark. nih.govmdpi.com By inducing the dissociation of this complex, Pfr allows these positive regulators to accumulate and promote photomorphogenic development. mdpi.com Therefore, the photoconversion of phytochromobilin is directly linked to the initiation of a transcriptional reprogramming cascade that governs plant growth and development in response to light. pnas.orgnsf.gov

Advanced Spectroscopic Investigations of Phytochromobilin Photophysics

Vibrational Spectroscopy for Probing Phytochromobilin Structure and Dynamics

Vibrational spectroscopy serves as a powerful tool for elucidating the intricate structural details and dynamic changes of the phytochromobilin chromophore within the phytochrome (B1172217) photoreceptor. These techniques provide a window into the molecular vibrations that are sensitive to the chromophore's conformation, configuration, and its interactions with the surrounding protein environment.

Resonance Raman Spectroscopy for Chromophore Vibrational Modes and Conformations

Resonance Raman (RR) spectroscopy is particularly adept at selectively probing the vibrational spectrum of the phytochromobilin chromophore. mdpi.compnas.org By tuning the excitation laser wavelength to coincide with the electronic absorption band of the chromophore, a significant enhancement of the Raman signals from the chromophore is achieved, effectively isolating them from the vibrations of the much larger apoprotein. pnas.orgcore.ac.uk This selectivity allows for detailed analysis of the chromophore's structure in its different states. core.ac.uk

RR studies have been instrumental in characterizing the vibrational modes of phytochromobilin, which are sensitive to its conformation. For instance, specific vibrational bands have been assigned to C=C and C=N stretching modes, N-H and C-H rocking modes, and hydrogen out-of-plane (HOOP) wags. nih.govacs.orgnih.gov Changes in the frequencies of these modes between the red-absorbing (Pr) and far-red-absorbing (Pfr) states of phytochrome provide direct evidence of structural alterations in the chromophore. nih.gov

Notably, the photoconversion from Pr to the early photoproduct, lumi-R, results in the appearance of new bands in the C=C and C=N stretching regions and a significant decrease in the N-H rocking band frequency. nih.gov These spectral shifts are correlated with a Z to E isomerization at the C15=C16 double bond of the phytochromobilin chromophore. nih.gov Furthermore, the intensity of HOOP modes, particularly the C15-H HOOP mode, is indicative of twists and distortions in the chromophore's methine bridges. pnas.orgacs.orgnih.gov Moderately intense HOOP modes in the Pr and lumi-R states suggest relatively planar C and D rings, while a very intense mode in the Pfr state points to significant distortion. nih.gov

RR spectroscopy has also revealed the existence of chromophore conformers. Studies have shown that slightly different conformers of the chromophore can coexist in the Pr state. mdpi.com In the Pfr state, two distinct conformers, Pfr-I and Pfr-II, have been identified through a temperature-dependent conformational equilibrium. frontiersin.orgfrontiersin.org These conformers differ in the torsional angles of the C-D and A-B methine bridges. frontiersin.orgfrontiersin.org

Table 1: Key Resonance Raman Vibrational Modes of Phytochromobilin and Their Structural Significance

| Vibrational Mode | Frequency Range (cm⁻¹) | Structural Interpretation |

|---|---|---|

| C=C and C=N Stretching | 1550 - 1655 | Indicates changes in bond order and geometry of the methine bridges. nih.gov |

| N-H Rocking | ~1300 | Sensitive to changes in the geometry of the C15 methine bridge. nih.govacs.org |

| C15-H HOOP Wag | 805 - 847 | Reflects out-of-plane distortions and planarity of the C and D rings. nih.govacs.orgnih.gov |

| Coupled C=C and C-C Torsions | ~660 | Indicates torsional strain and ring twisting. acs.orgnih.gov |

Infrared Spectroscopy in Analyzing Phytochromobilin Environment Changes

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides complementary information to RR spectroscopy by probing changes in both the phytochromobilin chromophore and its protein environment. nih.gov While IR absorption spectroscopy can provide general information on protein secondary structure, its application to large proteins like phytochromes is more powerful when used in a difference spectroscopy mode. mdpi.comnih.gov This approach highlights the vibrational bands of both the chromophore and the protein that are altered during the photoreaction. nih.gov

FTIR difference spectroscopy has been used to track structural changes during the photocycle of phytochrome. nih.gov For example, the transition from the Pr state to the lumi-R intermediate is associated with only minor changes in the amide I bands, suggesting limited alterations to the protein's secondary structure during the initial photoisomerization. nih.gov In contrast, the subsequent thermal relaxation to the Pfr state involves major protein structural changes. nih.gov

Time-resolved IR spectroscopy has been employed to monitor the dynamics of these environmental changes. For instance, studies on the cyanobacterial phytochrome Cph1 have revealed different hydrogen bonding interactions of the chromophore's D-ring in the two Pfr conformers (Pfr-I and Pfr-II). frontiersin.orgfrontiersin.org Furthermore, time-resolved IR studies have followed the evolution of C=O stretching modes of the chromophore during the Pr to Pfr conversion, providing insights into the kinetics of intermediate states. nih.gov The use of isotope-labeled phytochromobilin in FTIR studies allows for the unambiguous assignment of chromophore vibrational bands, distinguishing them from overlapping protein bands. nih.gov This technique has been crucial in understanding how specific interactions with the protein alter the structure of the methine bridges of the chromophore. nih.gov

Applications of Shifted-Excitation Raman Difference Spectroscopy (SERDS)

Shifted-Excitation Raman Difference Spectroscopy (SERDS) is a technique designed to overcome the challenge of strong fluorescence backgrounds that can obscure Raman signals, a common issue when studying biological samples. spectroscopyonline.comrsc.orgresearchgate.net The principle of SERDS involves acquiring two Raman spectra with slightly shifted excitation wavelengths. spectroscopyonline.commdpi.com Since the Raman peaks shift with the excitation wavelength while the broad fluorescence background does not, subtracting the two spectra effectively removes the fluorescence, revealing the underlying Raman signals. spectroscopyonline.commdpi.com

In the context of phytochromobilin research, SERDS has been a valuable tool for obtaining high-quality resonance Raman spectra of the various states of phytochrome, particularly for intermediates that are trapped at low temperatures or studied using flow techniques. nih.gov By eliminating interfering fluorescence, SERDS allows for a clearer observation of the subtle changes in the chromophore's vibrational spectrum that occur during photoconversion. nih.gov This enhanced clarity is crucial for accurately determining the frequencies and intensities of key marker bands, which in turn provides more precise information about the structural changes of the phytochromobilin chromophore, such as the Z to E isomerization and subsequent conformational relaxations. nih.gov

Ultrafast Electronic Spectroscopy of Phytochromobilin Excited State Dynamics

The initial events following light absorption by phytochromobilin occur on extremely short timescales, from femtoseconds to picoseconds. Ultrafast electronic spectroscopy techniques are essential for capturing these fleeting moments and understanding the dynamics of the electronically excited state, including the primary photoisomerization event.

Femtosecond Transient Absorption Studies of Photoisomerization Intermediates

Femtosecond transient absorption spectroscopy is a pump-probe technique that allows for the real-time observation of the evolution of the phytochromobilin chromophore after photoexcitation. nih.gov A short "pump" pulse excites the molecule, and a time-delayed "probe" pulse measures the absorption changes, providing a snapshot of the transient species present at that moment. amazonaws.com

These studies have revealed that upon light absorption, the Pr state of phytochrome forms an electronically excited state, Pr*, which then evolves through one or more intermediate states before forming the first ground-state photoproduct, lumi-R. pnas.orgnih.gov The formation of lumi-R, characterized by a red-shifted absorption maximum, occurs on a timescale of tens of picoseconds. pnas.orgnih.gov For native oat phytochrome, the formation kinetics of the first ground-state intermediate, I(700), are described by components of approximately 28 to 40 picoseconds. nih.gov

Transient absorption experiments have also provided evidence for wavepacket motion on the excited-state potential energy surface, observed as coherent oscillations in the transient signals. nih.govnih.gov This indicates that the initial nuclear motion following excitation is not random but proceeds along specific vibrational coordinates. Furthermore, these studies have helped to elucidate the branching on the excited-state surface, where a significant portion of the excited population relaxes back to the initial Pr state, accounting for the relatively low quantum yield of the forward photoreaction. pnas.orgresearchgate.net The data suggest that about 85% of the excited-state population returns to the Pr configuration within about 3 picoseconds. pnas.orgresearchgate.net

Time-Resolved Fluorescence Spectroscopy and Excited State Deactivation Pathways

Time-resolved fluorescence spectroscopy measures the decay of the fluorescence emission from the excited state of phytochromobilin, providing direct information about the lifetime of the excited state and the pathways by which it deactivates. amazonaws.comnih.gov

Studies have shown that the excited state of the Pr form exhibits multiexponential fluorescence decay, indicating the presence of multiple deactivation pathways or excited-state populations. pnas.org Lifetimes in the range of a few picoseconds to tens of picoseconds have been reported. pnas.orgacs.org For instance, in phycocyanobilin, a close analog of phytochromobilin, decay components with lifetimes of a few picoseconds and tens of picoseconds have been attributed to the relaxation of different excited states. acs.org

One of the primary deactivation pathways is the productive photoisomerization leading to the formation of the lumi-R state. researchgate.netnih.gov However, a significant portion of the excited-state population deactivates non-radiatively back to the Pr ground state, which contributes to the low fluorescence quantum yield. nih.gov Another proposed deactivation mechanism involves excited-state proton transfer (ESPT). nih.govnih.gov This process, where a proton is transferred from one of the pyrrole (B145914) nitrogens of the chromophore to the surrounding protein, can provide an efficient channel for returning to the ground state. nih.gov The observation of a kinetic isotope effect (slower decay in D₂O compared to H₂O) in the fluorescence decay supports the involvement of proton transfer in the excited-state deactivation of some phytochromes. nih.gov

Quantitative Analysis of Phytochromobilin Quantum Yields

The photophysical properties of phytochromes are intrinsically linked to the quantum yield of their linear tetrapyrrole (bilin) chromophore. The fluorescence quantum yield (ΦF) is a critical parameter that reflects the efficiency of the de-excitation pathway through fluorescence versus non-radiative decay channels, including the functionally important photoisomerization. For phytochromes in their native state, the fluorescence quantum yield is typically very low, often less than 0.005, a consequence of the efficient Z-to-E isomerization of the C15-C16 double bond of the phytochromobilin (PΦB) chromophore that initiates the conversion from the red-absorbing (Pr) to the far-red-absorbing (Pfr) state. pnas.org This efficient photochemical reaction is the primary decay pathway for the excited state, minimizing fluorescence. pnas.orgfrontiersin.org

The total quantum yield for the Pr to Pfr photoconversion is determined mainly by the initial photoisomerization step to the Lumi-R intermediate. frontiersin.org Studies on various phytochrome species have shown this photochemical quantum yield to be relatively low, ranging from 0.05 to 0.15 for bacteriophytochromes and 0.1 to 0.2 for cyanobacterial phytochromes. frontiersin.org The low fluorescence yield is not solely due to this productive photoisomerization but also to significant non-productive decay channels that dissipate the excitation energy without leading to a functional conformational change. frontiersin.org

Research has demonstrated that the quantum yield can be significantly influenced by modifications to the protein environment surrounding the chromophore or by exchanging the native chromophore itself. For instance, mutating specific amino acid residues in the chromophore binding pocket can disrupt the photoisomerization process, thereby increasing the fluorescence quantum yield. fu-berlin.de A notable example is the transformation of a phytochrome into a brightly fluorescent protein through a single tyrosine-to-histidine mutation, which resulted in a fluorescence quantum yield of over 0.1 for the phycocyanobilin (PCB) adduct. pnas.org Similarly, exchanging PΦB with analogs or precursors like PCB can alter photophysical parameters. While native phytochromes are poorly fluorescent, the exchange of the chromophore can lead to variations in quantum yields, providing a tool to probe the chromophore-protein interactions that govern these photophysical properties. pnas.org Studies on oat phytochrome have measured the fluorescence quantum yield of the Pr form to be approximately (3.5 ± 0.4) x 10⁻³. researchgate.net

| Protein/Variant | Chromophore | Condition/State | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| Native Phytochromes | Phytochromobilin (PΦB) | Pr state | < 0.005 | pnas.org |

| 124-kDa Oat Phytochrome | Phytochromobilin (PΦB) | Pr state (λexc= 640 nm) | (3.5 ± 0.4) x 10⁻³ | researchgate.net |

| 124-kDa Oat Phytochrome | Phytochromobilin (PΦB) | Pr state (λexc= 380 nm) | (2.3 ± 0.3) x 10⁻³ | researchgate.net |

| Deinococcus radiodurans Phytochrome (CBD fragment) | Biliverdin (B22007) (BV) | - | 0.034 | frontiersin.org |

| Deinococcus radiodurans Phytochrome (CBD-PHY fragment) | Biliverdin (BV) | - | 0.017 | frontiersin.org |

| Deinococcus radiodurans Phytochrome (Full Length) | Biliverdin (BV) | - | 0.008 | frontiersin.org |

| Cph1Δ (Y176H mutant) | Phycocyanobilin (PCB) | - | > 0.1 | pnas.org |

| iRFP713/V256C | Phycocyanobilin (PCB) | - | 0.50 | mdpi.com |

| iRFP713/C15S/V256C | Phycocyanobilin (PCB) | - | 0.45 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phytochromobilin Conformation in Holoproteins

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and conformational dynamics of biomolecules at an atomic level. In the study of phytochromes, NMR has been instrumental in characterizing the structure of the phytochromobilin (PΦB) chromophore and its interactions within the protein binding pocket in both the Pr and Pfr states. nih.govnih.govnih.gov By using phytochromes assembled with uniformly ¹³C- and ¹⁵N-labeled chromophores, researchers can unambiguously assign the NMR signals of the chromophore atoms. nih.govfrontiersin.org

Solid-state NMR studies on the cyanobacterial phytochrome Cph1, which binds the closely related chromophore phycocyanobilin (PCB), have provided detailed insights into the chromophore's protonation state and conformation. universiteitleiden.nl These studies revealed that all four nitrogen atoms of the chromophore are protonated in both the Pr and Pfr states, indicating that the chromophore carries a positive charge in both stable forms. universiteitleiden.nl

Photoconversion from the Pr to the Pfr state induces significant changes in the chemical shifts of specific chromophore atoms, reflecting the altered conformation and electronic environment. frontiersin.org In studies of oat phytochrome A (phyA), the most dramatic chemical shift changes upon photoconversion were observed for atoms in the C- and D-rings of the chromophore. frontiersin.org Specifically, the ¹³C signals for C13, C16, C17, and C18, and the ¹⁵N signal for N24, shift significantly, providing clear evidence for the photoisomerization and reorientation of the D-ring. frontiersin.org These changes are consistent with a Z-to-E isomerization at the C15=C16 double bond. nih.gov Furthermore, changes in the chemical shifts of the C-ring propionate (B1217596) carbons indicate structural rearrangements within the binding pocket. frontiersin.org

| Atom | Pfr Chemical Shift (ppm) | Change from Pr (Δδ ppm) | Reference |

|---|---|---|---|

| C4 | 149.5 | - (Minor change) | nih.govfrontiersin.org |

| C5 | 134.1 | - (Minor change) | frontiersin.orgnih.gov |

| C10 | 108.0 | - (Minor change) | frontiersin.orgnih.gov |

| C13 | 128.9 | Significant upfield shift | frontiersin.org |

| C15 | 111.4 | - (Minor change) | frontiersin.orgnih.gov |

| C16 | 150.9 | Significant downfield shift | frontiersin.org |

| C17 | 140.2 | Significant downfield shift | frontiersin.org |

| C18 | 130.6 | Significant upfield shift | frontiersin.org |

| N21 | 147.2 | - (Minor change) | frontiersin.org |

| N22 | 153.2 | - (Minor change) | frontiersin.org |

| N23 | 143.1 | - (Minor change) | frontiersin.org |

| N24 | 152.0 | Significant downfield shift | frontiersin.org |

Note: The sign and magnitude of Δδ can vary based on referencing and specific protein environment. The table highlights atoms with notable changes.

Spectroscopic Signatures from Chromophore Analog Exchange with Phytochromobilin

Exchanging the native phytochromobilin (PΦB) chromophore with synthetic or natural analogs is a powerful strategy to investigate the structural requirements for phytochrome assembly, spectral properties, and function. pnas.org Phycocyanobilin (PCB), the natural precursor to PΦB in plants and the native chromophore in cyanobacterial phytochromes, is the most commonly used analog. nih.govpnas.org PΦB and PCB differ only by a single substituent on the D-ring: a vinyl group in PΦB versus an ethyl group in PCB. nih.govnih.gov

When plant apophytochromes are assembled with PCB, the resulting holoprotein is photochemically active, capable of photoreversible conversion between a red-absorbing Pr form and a far-red-absorbing Pfr form. pnas.org However, the absorption spectra of these PCB adducts are typically blue-shifted compared to the native PΦB-containing phytochrome. pnas.orgnih.gov For example, in studies with Arabidopsis phytochrome B (PhyB), the PCB adduct exhibits absorption maxima at approximately 650 nm (Pr) and 715 nm (Pfr), whereas the native PΦB adduct absorbs at 667 nm and 730 nm, respectively. pnas.org This blue shift demonstrates that the D-ring vinyl group of PΦB contributes to the red-shifted absorption of plant phytochromes. nih.gov

| Apoprotein | Chromophore | Pr λmax (nm) | Pfr λmax (nm) | Photoreversibility | Reference |

|---|---|---|---|---|---|

| Arabidopsis phyB | Phytochromobilin (PΦB) (Native) | 667 | 730 | Yes | pnas.org |

| Arabidopsis phyB | Phycocyanobilin (PCB) | 650 | 715 | Yes, blue-shifted | pnas.orgpnas.org |

| Arabidopsis phyB | Analog 14 (C17-n-propyl) | ~650 | ~710 (Reduced peak) | Reduced | pnas.org |

| Arabidopsis phyB | Analog 17 (C18-n-propyl) | ~650 | ~710 (Reduced peak) | Reduced | pnas.org |

| Arabidopsis phyB | Analog 18 (C18-n-octyl) | ~650 | Not clearly formed | Severely attenuated | pnas.org |

| Algal Phytochrome | Phytochromobilin (PΦB) | - | - | Yes, red-shifted vs native | nih.gov |

| Algal Phytochrome | Phycocyanobilin (PCB) | - | - | Yes, indistinguishable from native | nih.gov |

Computational and Theoretical Modeling of Phytochromobilin Photochemistry

Quantum Chemical Calculations of Phytochromobilin Electronic Structure and Excited States

Quantum chemical calculations are fundamental to understanding the intrinsic photophysical and photochemical properties of PΦB. These methods allow for a detailed description of the molecule's electronic structure and its behavior upon light absorption.

Ab Initio and Density Functional Theory (DFT) for Ground and Excited State Geometries

Ab initio and Density Functional Theory (DFT) methods are workhorses in computational chemistry for determining the geometries of molecules in both their ground (S₀) and electronically excited (S₁) states. icmol.esacs.org For phytochromobilin, methods like Møller-Plesset perturbation theory (MP2) and DFT with functionals such as B3LYP have been employed to optimize ground state geometries. icmol.es High-level ab initio correlated methods like CASPT2 (Complete Active Space Second-order Perturbation Theory) are often used to provide accurate energy calculations for these optimized structures. icmol.es

Time-dependent DFT (TD-DFT) is a popular and cost-effective method for studying excited states, and it has been shown to be a viable tool for exploring the photochemical reactivity of bilin chromophores. researchgate.netdiva-portal.org Benchmark studies have shown that TD-DFT, particularly with certain functionals, can provide good estimates of transition energies. diva-portal.orgresearchgate.net For instance, TD-DFT calculations with the BLYP functional have been reported to perform favorably for modeling phytochrome (B1172217) chromophores. aip.org The choice of method is critical, as different approaches can yield varying results. For example, while CASSCF (Complete Active Space Self-Consistent Field) can be used, it may not always be the most suitable choice for S₀ geometry optimizations of PΦB due to the system's complexity. icmol.es

The calculated geometries reveal important details about bond lengths and angles. For example, upon electronic excitation, significant changes in bond length alternation (BLA) occur within the conjugated π-system of the tetrapyrrole backbone. aip.org These calculations are crucial for understanding the initial steps of the photoresponse.

Exploration of Potential Energy Surfaces (PES) for Photoisomerization Reactions

The photoactivation of phytochrome is initiated by the photoisomerization of the PΦB chromophore, specifically the Z to E isomerization around the C15=C16 double bond. researchgate.netrsc.orgpnas.org Computational chemists explore the potential energy surfaces (PES) of the ground and excited states to map out the pathways for these reactions. researchgate.netrsc.org

By calculating the energy of the molecule at various geometries, researchers can identify minimum energy pathways, transition states, and conical intersections (points where the S₀ and S₁ surfaces cross), which are critical for understanding the reaction mechanism and efficiency. Studies have investigated both concerted (simultaneous Z-to-E and syn-to-anti isomerization) and stepwise mechanisms for the C15-Z,syn to C15-E,anti isomerization. researchgate.netrsc.orgscispace.com The calculations suggest that a stepwise mechanism, where the initial photochemical event is a Z-to-E isomerization followed by a thermal syn-to-anti isomerization, is energetically more favorable. researchgate.netresearchgate.netrsc.org

The PES reveals that upon excitation, the system moves from the Franck-Condon region to a distorted excited-state intermediate. pnas.org The topology of the S₁ PES is often characterized by very flat regions and multiple possible isomerization paths involving different exocyclic bonds. icmol.es For a model of PΦB, competitive, nearly barrierless isomerization channels have been identified, with the biologically relevant C15=C16 isomerization path being one of them. icmol.es These detailed explorations of the PES provide a framework for interpreting experimental results from time-resolved spectroscopy. pnas.orgnih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Phytochromobilin-Protein Complexes

While quantum chemical calculations on the isolated chromophore are insightful, the protein environment plays a crucial role in modulating its properties. Hybrid QM/MM simulations are a powerful tool to study the chromophore within its protein scaffold. In this approach, the chromophore (the chemically active part) is treated with a high-level quantum mechanics method, while the surrounding protein and solvent are treated with a more computationally efficient molecular mechanics force field. nih.govusc.edu

Simulating Chromophore-Protein Interactions and Conformational Transitions

QM/MM simulations allow for the investigation of the intricate network of interactions between the PΦB chromophore and the amino acid residues of the protein binding pocket. researchgate.netresearchgate.net These interactions, including hydrogen bonds and steric constraints, are critical for stabilizing specific conformations of the chromophore and for guiding the photochemical reaction. researchgate.netresearchgate.netuni-heidelberg.de

Simulations have been used to study the conformational flexibility of PΦB within the protein. researchgate.net For example, QM/MM studies on bacteriophytochromes have revealed the existence of different stable conformations of the chromophore, characterized by distinct torsional angles. researchgate.net These simulations can also shed light on how light-induced conformational changes in the chromophore are transmitted to the protein, initiating the signal transduction cascade. nih.govpku.edu.cn The simulations can help identify key residues involved in this process. researchgate.netpnas.org

Elucidation of Molecular Mechanisms for Spectral Tuning and Energy Dissipation

The protein environment is known to "tune" the absorption spectrum of the chromophore, causing significant shifts compared to the chromophore in solution. QM/MM simulations are instrumental in elucidating the molecular mechanisms behind this spectral tuning. researchgate.netuni-heidelberg.de By calculating absorption spectra for the chromophore in the protein, researchers can identify the specific interactions responsible for the observed spectral shifts. researchgate.netresearchgate.net

For example, studies have shown that the formation of hydrogen bonds between the chromophore and specific protein residues, such as a conserved aspartate, can induce a red shift in the absorption spectrum. researchgate.netuni-heidelberg.de The protonation state of the chromophore and nearby residues also has a significant impact on the absorption properties, and QM/MM simulations can be used to investigate different protonation states. acs.orgaip.orgresearchgate.net

Furthermore, these simulations can help understand the pathways for energy dissipation, including fluorescence and non-radiative decay channels. researchgate.netuni-heidelberg.de By mapping out the excited-state decay pathways, researchers can gain insights into what makes some phytochromes fluorescent while others are efficient photoswitches. aip.orgresearchgate.net The simulations can characterize charge transfer pathways that may quench fluorescence and influence the formation of the photoproduct. researchgate.netuni-heidelberg.de

Classical Molecular Dynamics (MD) Simulations of Phytochromobilin Environment

MD simulations require accurate force field parameters for the PΦB chromophore that are compatible with standard protein force fields like CHARMM. researchgate.netnih.gov These parameters are often developed by fitting to ab initio quantum chemical data. researchgate.netnih.gov

Once parameterized, MD simulations can be used to study a variety of phenomena, including:

The stability of the protein-chromophore complex. biorxiv.org

The conformational flexibility of the chromophore and the surrounding protein loops. researchgate.net

The role of water molecules in the chromophore binding pocket. researchgate.net

The large-scale conformational changes in the protein that occur during the photocycle. biorxiv.org

For example, a 45-nanosecond MD simulation of a bacteriophytochrome revealed two stable conformational states of the PΦB chromophore and identified a network of water molecules that remain near the chromophore. researchgate.netnih.gov MD simulations are often used to generate starting structures for more computationally expensive QM/MM calculations. aip.org

Computational Prediction and Validation of Phytochromobilin Vibrational and Electronic Spectra

The intricate photochemistry of phytochromobilin (PΦB) is fundamentally governed by its electronic and vibrational properties. Computational modeling has become an indispensable tool for elucidating these properties, offering insights that complement and guide experimental studies. The synergy between theoretical predictions and experimental validation has been crucial in building a detailed picture of PΦB's spectral characteristics.

Computational Methodologies

A variety of quantum chemical methods have been employed to model the vibrational and electronic spectra of PΦB. Time-dependent density functional theory (TD-DFT) is a widely used approach for calculating excited-state properties and electronic absorption spectra. diva-portal.orgacs.org While TD-DFT is computationally efficient for large systems like bilins, its accuracy can be limited, particularly in describing states with significant charge-transfer character. icmol.es

To overcome these limitations, more advanced ab initio methods such as complete active space self-consistent field (CASSCF) and its second-order perturbation theory extension (CASPT2) are utilized. icmol.es These multireference methods provide a more accurate description of the electronic structure, which is critical for understanding the complex potential energy surfaces involved in photoisomerization. icmol.es However, the computational cost of these methods often necessitates the use of simplified chromophore models. icmol.esaip.org

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods offer a powerful compromise, treating the chromophore with a high level of quantum theory while the surrounding protein environment is modeled using classical mechanics. ebi.ac.uknih.gov This approach allows for the investigation of how protein-chromophore interactions influence the spectral properties. ebi.ac.uknih.gov

Validation with Experimental Data

The predictions from these computational models are rigorously tested against experimental data. Resonance Raman (RR) spectroscopy is a key experimental technique for probing the vibrational structure of the chromophore in its ground and excited states. nih.govpnas.org By selectively enhancing the vibrations of the chromophore, RR spectroscopy provides detailed information about its conformation and bonding. pnas.orgacs.org

Electronic absorption spectroscopy is another critical experimental method, providing information about the electronic transitions of the chromophore. mpg.de The absorption maxima (λmax) of the red-absorbing (Pr) and far-red-absorbing (Pfr) forms of phytochrome, which are determined by the electronic properties of the PΦB chromophore, are key benchmarks for computational models. diva-portal.orgmpg.de

Research Findings and Data

Numerous studies have demonstrated the successful application of computational methods to predict and interpret the spectra of PΦB.

Vibrational Spectra:

QM/MM calculations have been used to compute the Raman spectra of the PΦB cofactor and have shown satisfactory agreement with experimental resonance Raman (RR) spectra. ebi.ac.uknih.gov These calculations have been instrumental in confirming structural details, such as the torsional angle of the D-ring relative to the C-ring. ebi.ac.uknih.gov Normal mode calculations have been used to assign specific vibrational bands observed in RR spectra to particular molecular motions, such as C=C and C=N stretching, N-H rocking, and hydrogen out-of-plane (HOOP) modes. nih.govacs.org These assignments have been crucial for deducing structural changes during the photocycle, like the Z to E isomerization at the C15=C16 bond. nih.gov

Below is a table summarizing key vibrational modes of Phytochromobilin in the Pr and Pfr states as identified by resonance Raman spectroscopy and supported by computational analysis.

| Vibrational Mode | Pr Frequency (cm⁻¹) | Pfr Frequency (cm⁻¹) | Assignment | Reference |

| C=C/C=N Stretch | 1651, 1636, 1590 | 1569 | Stretching of double bonds in the tetrapyrrole backbone | nih.gov |

| C=N Stretch | 1576 | 1552 | Marker band for C14-C15 conformation | nih.gov |

| Hydrogen Out-of-Plane (HOOP) | 805 | 814 | Wagging motion of the C15-H bond | nih.govacs.org |

| N-H Rocking | - | Decrease of 18 cm⁻¹ in lumi-R | Rocking motion of the N-H bonds | nih.gov |

| C-C/C-C Torsions | 665 | 672, 654 | Twisting modes of the chromophore rings | acs.org |

Electronic Spectra:

TD-DFT calculations have been successful in reproducing the experimental absorption maxima of the Q-band for the Pr form of phytochrome. acs.org These calculations have also been used to investigate the influence of the chromophore's conformation on its electronic spectrum, suggesting that a semi-cyclic ZZZssa structure is likely adopted within the protein. acs.org More advanced methods like CASPT2 have been employed to compute accurate excitation energies, with errors typically below 4 kcal/mol compared to experimental data. icmol.es QM/MM calculations have also been used to simulate spectroscopic properties that match experimental data well. icmol.esrsc.org

The following table presents a comparison of experimental and computationally predicted electronic absorption maxima for the Pr form of phytochromobilin.

| Method | Predicted λmax (nm) for Pr form | Experimental λmax (nm) for Pr form | Reference |

| TD-DFT/MM | 696 | ~660-700 | acs.orgnih.gov |

| XMCQDPT2/MM | Underestimated | ~660-700 | acs.orgnih.gov |

| QM/MM (specific) | Deviates by 15 nm (0.05 eV) | ~660 | rsc.org |

The close agreement between computational predictions and experimental data for both vibrational and electronic spectra validates the theoretical models and provides a high degree of confidence in the structural and dynamic insights they offer into the photochemistry of phytochromobilin. acs.orgicmol.esebi.ac.uknih.gov

Comparative and Evolutionary Studies of Phytochromobilin Systems

Distinctive Features of Phytochromobilin vs. Other Bilin Chromophores (e.g., Phycocyanobilin, Biliverdin)

Phytochromobilin (PΦB), phycocyanobilin (PCB), and biliverdin (B22007) (BV) are all linear tetrapyrroles (bilins) that serve as chromophores in photoreceptor proteins, but they possess distinct structural and spectral properties that dictate their biological function. nih.govjst.go.jppnas.org The primary structural difference lies in the side chains of the A and D pyrrole (B145914) rings. nih.govnih.gov

PΦB, the chromophore in plant phytochromes, is structurally very similar to PCB, which is found in cyanobacterial phytochromes and phycobiliproteins. nih.govjst.go.jp The key distinction is the substituent on the D-ring: PΦB has a vinyl group, whereas PCB has an ethyl group. nih.gov This seemingly minor difference in the C18 sidechain—an ethyl group in PCB versus a vinyl group in PΦB—has significant consequences for the spectral properties of the holoprotein. nih.gov Phytochromes with PΦB typically absorb far-red light, with absorption maxima around 660-685 nm, while those with PCB absorb orange to red light, at approximately 620-670 nm. biorxiv.orgbiorxiv.org

Biliverdin (BV), the chromophore for most bacterial and fungal phytochromes, differs from both PΦB and PCB at the A-ring. oup.comrsc.org BV possesses a vinyl side chain on its A-ring, in contrast to the ethylidene side chain present in both PΦB and PCB. oup.comnih.gov This structural variance leads to a different covalent linkage to the apoprotein. In plant and cyanobacterial phytochromes, PΦB and PCB are attached via a thioether bond between a conserved cysteine residue within the GAF (cGMP phosphodiesterase/adenylyl cyclase/FhlA) domain and the C3¹ atom of the A-ring's ethylidene group. oup.commdpi.com Conversely, in many bacterial phytochromes, BV is attached via its A-ring vinyl group to a cysteine residue located near the N-terminus, preceding the PAS (Per-ARNT-Sim) domain. oup.comnih.gov

These structural variations directly influence the light absorption characteristics of the phytochrome (B1172217). The extended conjugation system in PΦB compared to PCB results in a red-shift in the absorption spectrum. biorxiv.org The different attachment chemistry and structure of BV in bacterial phytochromes also contribute to their distinct, often more red-shifted, spectral properties compared to plant phytochromes. rsc.org

Table 1: Comparison of Key Bilin Chromophores

| Feature | Phytochromobilin (PΦB) | Phycocyanobilin (PCB) | Biliverdin (BV) |

|---|---|---|---|

| Typical Organism | Land Plants | Cyanobacteria, Streptophyte Algae | Bacteria, Fungi |

| Key Structural Difference | Vinyl group on D-ring | Ethyl group on D-ring | Vinyl group on A-ring |

| Apoprotein Attachment Site | Cysteine in GAF domain (via ethylidene on A-ring) | Cysteine in GAF domain (via ethylidene on A-ring) | N-terminal Cysteine (via vinyl on A-ring) |

| Typical Absorption Max (Pr form) | ~660 - 685 nm (Far-red) | ~620 - 670 nm (Orange/Red) | ~700 nm (Red) |

Evolutionary Trajectories of Phytochromobilin Biosynthesis and Apoprotein Specificity

The evolution of phytochromobilin (PΦB) biosynthesis is intricately linked to the adaptation of plants to terrestrial life. biorxiv.org Phytochromes originated in prokaryotes, with ancestral forms likely utilizing biliverdin (BV) or phycocyanobilin (PCB) as chromophores. jst.go.jpresearchgate.netresearchgate.net The transition from an aquatic to a terrestrial environment is marked by a significant shift in the phytochrome chromophore, from PCB in streptophyte algae (the ancestors of land plants) to PΦB in land plants. biorxiv.orgbiorxiv.orgnih.gov This change resulted in a red-shift of the phytochrome's absorption spectrum, which was likely an adaptation to the different light environment on land. biorxiv.orgbiorxiv.org

The biosynthesis of both PΦB and PCB from the precursor BV is catalyzed by a family of enzymes called ferredoxin-dependent bilin reductases (FDBRs). biorxiv.orgoup.com In land plants, the enzyme phytochromobilin synthase (HY2) performs a two-electron reduction of BV to produce PΦB. oup.com In contrast, cyanobacteria and chlorophyta utilize phycocyanobilin:ferredoxin oxidoreductase (PcyA) to catalyze a four-electron reduction of BV to yield PCB. oup.comnih.gov

Interestingly, phylogenetic studies have shown that streptophyte algae, despite using PCB, possess a HY2 homolog and lack a PcyA ortholog. biorxiv.orgbiorxiv.orgresearchgate.net Research on the HY2 homolog from the streptophyte alga Klebsormidium nitens revealed that this enzyme, despite being classified as a HY2, functions like a PcyA, producing PCB from BV. biorxiv.orgnih.gov This suggests that the ancestral HY2 enzyme in algae produced PCB and that the evolution of a PΦB-producing HY2 coincided with the colonization of land. biorxiv.org This evolutionary shift from a PCB-producing HY2 to a PΦB-producing HY2 appears to be a key event in the adaptation of phytochromes to terrestrial light conditions. biorxiv.orgnih.gov

Concurrently, the phytochrome apoprotein co-evolved to accommodate these changes in chromophore structure and function. Phylogenetic analyses indicate that the major phytochrome lineages in seed plants (phyA, phyB, and phyC) diverged early in their evolutionary history. nih.gov It is hypothesized that during their divergence, phytochromes like PhyA and PhyB developed specific structural requirements for their bilin prosthetic group, allowing them to regulate plant photomorphogenesis in distinct ways even when perceiving the same light signals. pnas.org

Commutability of Bilin Chromophores and its Implications for Phytochrome Diversification

Despite the evolutionary specificity observed between apoproteins and their native bilins, a notable degree of commutability, or interchangeability, exists among chromophores. oup.com Phytochrome apoproteins can often accommodate non-native bilins, provided they share the same A-ring configuration required for covalent attachment. biorxiv.org For instance, plant phytochromes, which naturally bind PΦB, can also covalently bind PCB because both possess an A-ring ethylidene group. nih.govoup.com This has been demonstrated in vitro and in vivo. nih.govpnas.org

When PCB is substituted for PΦB in plant phytochromes, the resulting holoprotein is still photoactive, but its absorption spectrum is blue-shifted. nih.govpnas.orgcapes.gov.br For example, expressing the cyanobacterial PCB synthesis enzyme (PcyA) in an Arabidopsis mutant deficient in PΦB synthesis (the hy2 mutant) rescues phytochrome-mediated responses. pnas.org The resulting phytochrome molecules, containing PCB, are functional but exhibit absorption maxima shifted to shorter wavelengths. pnas.org This demonstrates that PCB can functionally substitute for PΦB, although the photosensory properties are altered. pnas.org

This flexibility has significant implications for the diversification of phytochromes. The ability of a single apoprotein to function with different bilins provides a mechanism for tuning the spectral sensitivity of the photoreceptor. This could have been an evolutionary advantage, allowing organisms to adapt to changing light environments without requiring major changes in the apoprotein sequence. The evolution of different FDBR enzymes, producing a variety of bilin structures, coupled with the inherent flexibility of the phytochrome chromophore pocket, likely provided a powerful toolkit for the functional diversification of this important photoreceptor family. oup.com The swapping of chromophore-binding sites during evolution, such as the shift from an N-terminal cysteine in some bacterial phytochromes to the GAF domain cysteine in cyanobacterial and plant phytochromes, may also be linked to chromophore specificity and the evolution of phytochrome function. nih.gov

Phytochromobilin Functionality in Heterologous or Chimeric Phytochrome Constructs

The functionality of PΦB has been extensively studied in engineered phytochrome systems, including heterologous and chimeric constructs. These studies leverage the modular nature of phytochromes, which generally consist of an N-terminal photosensory module and a C-terminal output domain. pnas.org By expressing apophytochromes in systems engineered to produce specific bilins, researchers can investigate the role of the chromophore in photoreceptor function. capes.gov.brresearchgate.netnih.gov

For example, bacterial expression systems have been developed to co-express an apophytochrome with the necessary enzymes to synthesize PΦB, PCB, or other bilins. capes.gov.brnih.gov These systems have confirmed that apophytochromes can assemble with various chromophores and that the identity of the bilin dictates the spectral properties of the resulting holophytochrome. researchgate.netnih.gov Assembling phytochromes with PΦB consistently yields photoreceptors with red/far-red spectral characteristics typical of native plant phytochromes. nih.gov

Chimeric phytochromes, created by swapping domains between different phytochrome types (e.g., PhyA and PhyB), have been instrumental in dissecting photosensory specificity. pnas.org Studies using these chimeras have shown that the N-terminal, chromophore-binding domain largely determines the specific light-sensing properties of the photoreceptor. pnas.orgnih.gov When PΦB is incorporated into these chimeras, it confers the expected red/far-red photosensitivity, and the functional output is then dictated by the C-terminal domain. oup.com

Furthermore, PΦB can function in photoreceptors that naturally utilize other bilins. While many bacterial phytochromes use BV, some can be engineered to incorporate PΦB. rsc.org The ability to create functional, photoactive phytochromes in heterologous systems using PΦB underscores its role as a robust photosensory module. researchgate.netumd.edu This interchangeability has been pivotal for the development of phytochrome-based optogenetic tools, where the specific spectral properties conferred by PΦB can be harnessed for light-inducible control of cellular processes.

Advanced Methodologies for Phytochromobilin Research

In Vitro Reconstitution Assays for Functional Phytochromobilin-Phytochrome Holoproteins

In vitro reconstitution assays are fundamental for studying the assembly and function of phytochrome (B1172217) holoproteins. These assays involve combining purified apophytochrome (the protein component) with the phytochromobilin (PΦB) chromophore to form a functional, light-sensing holoprotein. This process allows researchers to investigate the structural requirements of both the apoprotein and the chromophore for proper assembly and photoactivity.

The general procedure for in vitro reconstitution begins with the expression and purification of the apophytochrome, often from heterologous systems like Escherichia coli or yeast. The purified apoprotein is then incubated with PΦB, which can be chemically synthesized or isolated from biological sources. The assembly of the holoprotein is a self-catalyzed process where the PΦB covalently attaches to a specific cysteine residue within the GAF domain of the apophytochrome. nih.gov

Several methods are employed to monitor the successful reconstitution and functionality of the holophytochrome:

Spectrophotometric Analysis: This is a primary method to confirm the formation of a photoactive holoprotein. The reconstituted phytochrome exhibits characteristic absorption spectra with a peak in the red region of the spectrum (Pr form). Upon irradiation with red light, this peak shifts to the far-red region (Pfr form), and this photoconversion is reversible with far-red light. The presence and photoreversibility of these spectral forms are indicative of a functional holoprotein. nih.govresearchgate.net For instance, the reconstitution of oat phytochrome A with PΦB results in a holoprotein that is spectrally indistinguishable from the native form. nih.gov

Zinc Blot Analysis: This technique is used to detect the covalent attachment of the bilin chromophore to the apoprotein. Linear tetrapyrroles like PΦB form fluorescent complexes with zinc ions. After separating the proteins by SDS-PAGE, the gel is incubated with a zinc salt solution. The presence of a fluorescent band at the expected molecular weight of the phytochrome indicates successful chromophore ligation. nih.govresearchgate.netpnas.org

Continuous Fluorescence Assay: This method provides a real-time measurement of phytochrome assembly. It relies on the principle that the fluorescence of the bilin chromophore changes upon its covalent attachment to the apoprotein. semanticscholar.org

These in vitro assays have been instrumental in studying various aspects of phytochrome biology. For example, by using synthetic analogs of PΦB, researchers have probed the chromophore-binding pocket and identified key structural features of the bilin required for photochromism. nih.gov Similarly, reconstitution with apophytochrome mutants has helped to elucidate the roles of specific amino acid residues in chromophore attachment and signal transduction.

Table 1: Key Steps and Methodologies in In Vitro Phytochrome Reconstitution

| Step | Description | Key Methodologies |

| Apophytochrome Production | Expression and purification of the phytochrome protein without the chromophore. | Heterologous expression (E. coli, yeast), Affinity chromatography |

| Phytochromobilin Provision | Obtaining the PΦB chromophore. | Chemical synthesis, Isolation from engineered bacteria |

| Reconstitution Reaction | Incubation of apophytochrome with PΦB to allow for covalent attachment. | Incubation on ice under dim green safelight. nih.gov |

| Confirmation of Assembly | Verification of covalent linkage between apoprotein and chromophore. | Zinc blot analysis nih.govresearchgate.net |

| Functional Analysis | Assessment of the photoreceptive properties of the reconstituted holoprotein. | Difference spectrophotometry (Pr/Pfr photoconversion) nih.govresearchgate.net |

Heterologous Expression Systems for Phytochromobilin Biosynthesis and Isolation

The low abundance of phytochromes in plants makes the isolation of phytochromobilin (PΦB) challenging. researchgate.net To overcome this, researchers have developed heterologous expression systems, primarily in Escherichia coli, to produce and isolate PΦB. researchgate.net These systems are based on the co-expression of the enzymes required for the biosynthesis of PΦB from the readily available precursor, heme. nih.govnih.gov

The biosynthesis of PΦB involves two key enzymatic steps:

Heme oxygenase (HO) catalyzes the conversion of heme to biliverdin (B22007) IXα (BV). nih.gov

PΦB synthase (HY2) , a ferredoxin-dependent bilin reductase, reduces BV to PΦB. nih.govpnas.org

Several strategies have been developed to optimize PΦB production in E. coli:

Dual Plasmid Systems: A common approach involves using two compatible plasmids. One plasmid carries the gene for an apophytochrome, while the second plasmid contains an operon with the genes for heme oxygenase (e.g., ho1) and PΦB synthase (e.g., hy2). nih.govpnas.orgnih.govcapes.gov.br This allows for the simultaneous production of both the apoprotein and the chromophore, leading to the in-cell assembly of functional holophytochrome.

Engineered Biosynthetic Pathways: By selecting different bilin reductases, these systems can be adapted to produce various bilins, including phycocyanobilin (PCB) and phycoerythrobilin, in addition to PΦB. nih.govcapes.gov.br

Chromophore-Binding Domain Fusion: An improved method for isolating PΦB involves its transient, non-covalent binding to a tailored chromophore-binding domain, such as a derivative of ApcE2. researchgate.net This strategy enhances the biosynthesis of PΦB and simplifies its subsequent purification. researchgate.net

Mitochondrial Targeting in Yeast: In the yeast Pichia pastoris, targeting the PΦB biosynthetic enzymes (HY1 and HY2 from Arabidopsis) to the mitochondria has been shown to increase the efficiency of holophytochrome biosynthesis. nih.govresearchgate.net

The development of these heterologous expression systems has been a significant advancement, facilitating the molecular analysis of phytochromes and providing a reliable source of PΦB for in vitro studies. nih.govcapes.gov.br

Table 2: Comparison of Heterologous Systems for Phytochromobilin Production

| Host Organism | Key Genes Expressed | Strategy | Outcome | Reference |

| Escherichia coli | Heme oxygenase, PΦB synthase, Apophytochrome | Dual plasmid system | In-cell assembly of holophytochrome | nih.govpnas.orgnih.govcapes.gov.br |

| Escherichia coli | Heme oxygenase, PΦB synthase, ApcE2 domain | Chromophore-binding domain fusion | Enhanced PΦB biosynthesis and simplified isolation | researchgate.net |

| Pichia pastoris | Apophytochromes, Heme oxygenase (HY1), PΦB synthase (HY2) | Co-expression and mitochondrial targeting | Production of full-length, functional plant holophytochromes | nih.govresearchgate.net |

Chromatographic and Spectrophotometric Techniques for Phytochromobilin Analysis

Chromatographic and spectrophotometric techniques are indispensable for the purification and characterization of phytochromobilin (PΦB) and its precursors.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of bilins. nih.gov Reversed-phase HPLC, often using a C18 column, is effective in separating different bilin isomers and related compounds. researchgate.net For instance, HPLC has been used to demonstrate the conversion of biliverdin IXα to (3E)-phytochromobilin by isolated oat etioplasts and to identify (3Z)-phytochromobilin as an intermediate in this process. nih.govebi.ac.uk The elution of the compounds is monitored by a detector, often set at a specific wavelength (e.g., 380 nm) to detect the bilins. nih.gov

Spectrophotometry is used to identify and quantify PΦB based on its unique light absorption properties. The absorption spectrum of PΦB, along with its precursors and isomers, provides a characteristic fingerprint. For example, spectrophotometric analysis was used to identify free bilins, including (3E)-phycocyanobilin and (3E)-phytochromobilin, liberated from phycobiliproteins by methanolysis. ebi.ac.uk In conjunction with HPLC, spectrophotometry allows for the precise identification and quantification of PΦB in complex mixtures. researchgate.net

These analytical techniques are also crucial for assessing the purity of isolated PΦB and for characterizing the products of enzymatic reactions in studies of PΦB biosynthesis.

Table 3: Analytical Techniques for Phytochromobilin Research

| Technique | Application | Key Findings/Capabilities |

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of PΦB and its isomers. | - Separation of (3Z)- and (3E)-phytochromobilin. nih.govebi.ac.uk - Analysis of enzymatic reaction products in PΦB biosynthesis. nih.gov |

| Spectrophotometry | Identification and quantification of PΦB based on its absorption spectrum. | - Characterization of PΦB and related bilins. ebi.ac.uk - Determination of chromophore concentration. pnas.org |

| ¹H NMR Spectroscopy | Structural elucidation of PΦB isomers. | - Confirmed the structure of (3Z)-phytochromobilin. nih.govebi.ac.uk |

Mutagenesis and Directed Evolution Approaches in Phytochrome-Phytochromobilin Systems

Mutagenesis and directed evolution are powerful techniques used to investigate the structure-function relationships within the phytochrome-phytochromobilin system. These approaches involve introducing specific or random mutations into the phytochrome gene and then analyzing the effects on chromophore binding, spectral properties, and biological activity.

Site-Directed Mutagenesis has been extensively used to probe the chromophore-binding pocket of phytochromes. By systematically replacing amino acid residues in the vicinity of the chromophore attachment site, researchers have identified key residues that are critical for:

Chromophore Ligation: Mutations of certain residues can significantly slow down or even abolish the covalent attachment of PΦB to the apoprotein. nih.govnih.gov For example, replacing His322 with Leu in oat phytochrome A almost completely eliminates chromophore binding. nih.gov

Spectral Properties: Altering residues within the chromophore pocket can lead to shifts in the absorption maxima of the Pr and Pfr forms of the holoprotein. nih.gov This indicates that the protein environment plays a crucial role in tuning the spectral properties of the bound chromophore.

Photoconversion: Mutations can affect the kinetics of the Pr to Pfr conversion, highlighting the involvement of specific amino acid interactions in the conformational changes that accompany photoactivation. nih.gov Studies have shown that residues like His-324 are critical for the photochromic properties of phytochrome. jmb.or.kr

Directed Evolution offers a complementary approach where random mutations are introduced into the phytochrome gene, and variants with desired properties are selected. This can be used to engineer phytochromes with novel characteristics, such as altered photosensitivity or improved stability. While less documented specifically for the PΦB-phytochrome system in the provided context, the principles of directed evolution are applicable for optimizing these photoreceptors for various biotechnological applications.

These genetic approaches, combined with the in vitro reconstitution and analytical techniques described above, provide a comprehensive toolkit for dissecting the molecular mechanisms underlying phytochrome function.

Table 4: Impact of Site-Directed Mutagenesis on Phytochrome Properties

| Mutant (Oat PhyA) | Effect on Chromophore Ligation | Effect on Photoconversion | Reference |

| H322L | Almost complete loss of binding | Not applicable | nih.gov |